molecular formula C19H23NO2 B3930625 3-({(2-methoxyethyl)[(2E)-3-phenylprop-2-en-1-yl]amino}methyl)phenol

3-({(2-methoxyethyl)[(2E)-3-phenylprop-2-en-1-yl]amino}methyl)phenol

Cat. No. B3930625
M. Wt: 297.4 g/mol
InChI Key: MJQDNPAPXUEQBA-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({(2-methoxyethyl)[(2E)-3-phenylprop-2-en-1-yl]amino}methyl)phenol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MEPA and has been found to have several interesting properties that make it useful in various fields of research.

Scientific Research Applications

MEPA has been found to have several potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. MEPA has been shown to have anti-cancer properties, and several studies have demonstrated its ability to inhibit the growth of cancer cells in vitro and in vivo. MEPA has also been found to have anti-inflammatory properties, and it has been investigated as a potential treatment for inflammatory diseases such as arthritis.

Mechanism of Action

The mechanism of action of MEPA is not fully understood, but it is believed to involve the inhibition of several enzymes that are involved in cell growth and proliferation. MEPA has been shown to inhibit the activity of several kinases, including AKT, ERK, and JNK. These enzymes are involved in the regulation of cell growth and proliferation, and their inhibition by MEPA may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
MEPA has been found to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, MEPA has been shown to have antioxidant properties. It has also been found to have an inhibitory effect on the production of nitric oxide, which is involved in several physiological processes, including inflammation and immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MEPA in lab experiments is its high purity. The synthesis method described above typically yields a product with a purity above 95%, which makes it ideal for use in biological assays. However, one limitation of using MEPA is its relatively low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for research on MEPA. One area of research is to investigate its potential as a treatment for other diseases, such as Alzheimer's disease. MEPA has been found to have neuroprotective properties, and several studies have demonstrated its ability to improve cognitive function in animal models of Alzheimer's disease. Another area of research is to investigate the mechanism of action of MEPA in more detail, in order to better understand how it exerts its anti-cancer and anti-inflammatory effects. Finally, there is a need for more studies to investigate the safety and toxicity of MEPA, in order to determine its potential as a therapeutic agent for human diseases.
Conclusion:
In conclusion, MEPA is a chemical compound that has been widely studied for its potential applications in scientific research. Its anti-cancer, anti-inflammatory, and neuroprotective properties make it an interesting target for further investigation. The synthesis method described above yields a product with high purity, but its low solubility in water can be a limitation in some experiments. Further research is needed to investigate its potential as a treatment for other diseases and to better understand its mechanism of action.

properties

IUPAC Name

3-[[2-methoxyethyl-[(E)-3-phenylprop-2-enyl]amino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-22-14-13-20(16-18-9-5-11-19(21)15-18)12-6-10-17-7-3-2-4-8-17/h2-11,15,21H,12-14,16H2,1H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQDNPAPXUEQBA-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC=CC1=CC=CC=C1)CC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN(C/C=C/C1=CC=CC=C1)CC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({(2-methoxyethyl)[(2E)-3-phenylprop-2-en-1-yl]amino}methyl)phenol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-({(2-methoxyethyl)[(2E)-3-phenylprop-2-en-1-yl]amino}methyl)phenol
Reactant of Route 3
Reactant of Route 3
3-({(2-methoxyethyl)[(2E)-3-phenylprop-2-en-1-yl]amino}methyl)phenol
Reactant of Route 4
3-({(2-methoxyethyl)[(2E)-3-phenylprop-2-en-1-yl]amino}methyl)phenol
Reactant of Route 5
Reactant of Route 5
3-({(2-methoxyethyl)[(2E)-3-phenylprop-2-en-1-yl]amino}methyl)phenol
Reactant of Route 6
Reactant of Route 6
3-({(2-methoxyethyl)[(2E)-3-phenylprop-2-en-1-yl]amino}methyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.